molecular formula C18H15N3OS B2795491 N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea CAS No. 866038-86-0

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea

Cat. No.: B2795491
CAS No.: 866038-86-0
M. Wt: 321.4
InChI Key: QYYRMJQYFOYCRF-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea” is a chemical compound with the molecular formula C18H15N3OS . It is also known as 1-benzoyl-3-(6-methylquinolin-5-yl)thiourea .


Synthesis Analysis

The synthesis of similar compounds, such as N-benzoyl-N’-triazine thiourea derivatives, has been reported. These compounds were synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea” can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Scientific Research Applications

Coordination Chemistry and Biological Properties

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea derivatives are utilized as ligands in coordination chemistry due to their unique intra- and intermolecular hydrogen-bonding interactions. These interactions significantly influence the coordination properties of these ligands. Transition metal complexes bearing such thioureas have been explored for novel applications, including biological ones. High-throughput screening assays and structure–activity analyses demonstrate the promising interdisciplinary approach of these compounds, combining chemical versatility and detailed structural properties with biological applications (Saeed, Flörke, & Erben, 2014).

Anticorrosive Materials

Quinoline derivatives, closely related to this compound, show significant effectiveness as anticorrosive materials. These derivatives form highly stable chelating complexes with surface metallic atoms, providing protection against metallic corrosion. This review highlights the importance of quinoline-based compounds in corrosion inhibition, offering insights into green corrosion inhibitors and the evolution of corrosion inhibition practices (Verma, Quraishi, & Ebenso, 2020).

Chemosensors

The thiourea moiety in derivatives of this compound is instrumental in the detection of environmental pollutants. These compounds act as chemosensors, offering highly sensitive, selective, and simple methods for detecting various anions and neutral analytes. The review discusses the advances in thiourea-based colorimetric and fluorescent chemosensors, emphasizing their utility in detecting analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).

Medicinal Chemistry

Although directly related research on this compound was not found within the provided constraints, related compounds, such as quinoline and thiourea derivatives, have significant applications in medicinal chemistry. These compounds are investigated for their potential in treating a variety of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of hybrid molecules by combining bioactive heterocyclic moieties offers a promising strategy to overcome microbial resistance, highlighting the significance of such compounds in developing novel antimicrobial drugs (Salahuddin et al., 2023).

Future Directions

Thiourea and its derivatives, including “N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea”, have potential applications in various fields due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthesis methods for these compounds.

Properties

IUPAC Name

N-[(6-methylquinolin-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYRMJQYFOYCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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